The compound (5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate is a complex heterocyclic compound classified as a triazolium salt. This compound features a unique molecular structure that incorporates both fluorinated aromatic groups and a pyrrolo-triazolium framework, making it of significant interest in various scientific fields.
This compound is referenced under the CAS Registry Number 862095-91-8 and is also known by several synonyms, including 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate. It has been synthesized and characterized in various studies focusing on its chemical properties and potential applications in catalysis and medicinal chemistry .
The compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is classified as a triazolium salt due to the presence of the triazole ring and is often utilized in research related to organic synthesis and catalysis.
The synthesis of (5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate involves several steps that typically include the formation of the pyrrolo-triazolium core followed by the introduction of fluorinated substituents.
The molecular structure of (5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate can be represented by its molecular formula .
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C(=C(C(=C3F)F)F)F)F
The reactivity of this compound is primarily governed by the functional groups present in its structure.
The mechanism of action for this compound in catalytic processes typically involves:
The stability and reactivity profiles suggest that while it can serve as an effective catalyst or reagent in organic synthesis, precautions must be taken due to its sensitivity to environmental conditions .
The primary applications of (5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazol-2-ium tetrafluoroborate include:
This comprehensive analysis highlights the significance of this compound across various scientific domains while illustrating its complex chemical nature and potential utility in advanced applications.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: